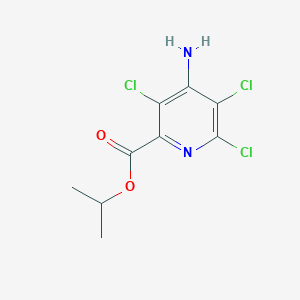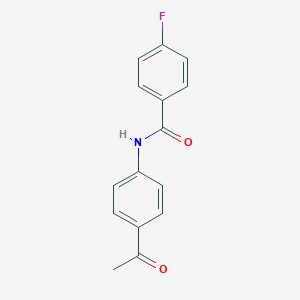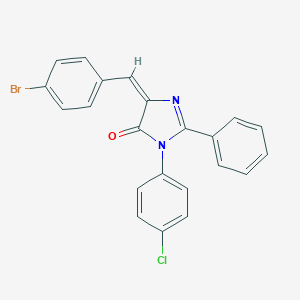![molecular formula C33H31NO B377082 1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE](/img/structure/B377082.png)
1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE is a complex organic compound with the molecular formula C33H31NO and a molecular weight of 457.61 g/mol . This compound is characterized by its unique structure, which includes a quinoline core substituted with acetyl, trimethyl, and trityl groups. It is used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
The synthesis of 1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE involves multiple steps, typically starting with the formation of the quinoline core. The synthetic route often includes the following steps:
Formation of the Quinoline Core: This can be achieved through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Introduction of the Acetyl Group: The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst such as aluminum chloride.
Addition of Trimethyl Groups: The trimethyl groups are typically introduced through alkylation reactions using methyl iodide and a strong base like sodium hydride.
Attachment of the Trityl Group: The trityl group is added through a nucleophilic substitution reaction using trityl chloride and a base such as pyridine
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the trityl group, where nucleophiles such as amines or thiols replace the trityl group, forming new derivatives
Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials, including polymers and advanced composites
Mécanisme D'action
The mechanism of action of 1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE involves its interaction with various molecular targets and pathways. Its effects are primarily due to its ability to undergo redox reactions and form stable complexes with metal ions. These interactions can modulate biological pathways, leading to potential therapeutic effects .
Comparaison Avec Des Composés Similaires
1-[2,2,4-TRIMETHYL-6-TRITYL-1(2H)-QUINOLINYL]-1-ETHANONE can be compared with other similar compounds, such as:
1-Acetyl-2,2,4-trimethyl-1,2-dihydroquinoline: Lacks the trityl group, resulting in different chemical reactivity and applications.
2,2,4-Trimethyl-1,2-dihydroquinoline: Lacks both the acetyl and trityl groups, leading to a simpler structure with different properties.
1-Acetyl-2,2,4-trimethyl-6-phenyl-1,2-dihydroquinoline:
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and make it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C33H31NO |
|---|---|
Poids moléculaire |
457.6g/mol |
Nom IUPAC |
1-(2,2,4-trimethyl-6-tritylquinolin-1-yl)ethanone |
InChI |
InChI=1S/C33H31NO/c1-24-23-32(3,4)34(25(2)35)31-21-20-29(22-30(24)31)33(26-14-8-5-9-15-26,27-16-10-6-11-17-27)28-18-12-7-13-19-28/h5-23H,1-4H3 |
Clé InChI |
NMQDTTRDVOXAID-UHFFFAOYSA-N |
SMILES |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C)(C)C |
SMILES canonique |
CC1=CC(N(C2=C1C=C(C=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-({4'-[4-(acetylamino)phenoxy]-2,2',3,3',5,5',6,6'-octafluoro[1,1'-biphenyl]-4-yl}oxy)phenyl]acetamide](/img/structure/B376999.png)
![N-{2,2,2-trichloro-1-[(2-isopropyl-6-methyl-4-pyrimidinyl)oxy]ethyl}benzamide](/img/structure/B377000.png)


![[3-[2,3,5,6-Tetrafluoro-4-[3-(4-fluorobenzoyl)oxyphenoxy]phenoxy]phenyl] 4-fluorobenzoate](/img/structure/B377005.png)

![2,4-dichloro-N-{2,2,2-trichloro-1-[2-chloro-5-(trifluoromethyl)anilino]ethyl}benzamide](/img/structure/B377008.png)
![6-(4-Chlorophenyl)-2-(2-fluorophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B377010.png)
![5-(2,4-Dichlorophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B377014.png)
![1-(4-Methylphenyl)-3-{5-[3-(4-methylphenyl)-3-oxo-1-propenyl]-2-furyl}-2-propen-1-one](/img/structure/B377017.png)
![3-[1,1'-biphenyl]-4-yl-4-(4-methoxyphenyl)-5-(1-naphthyl)-4H-1,2,4-triazole](/img/structure/B377020.png)
![6-(4-Bromophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene](/img/structure/B377021.png)
![N-(2-methylphenyl)-N-[10-(2-toluidino)-9-anthryl]amine](/img/structure/B377022.png)
![3-(4-Bromophenyl)-1-{8-[3-(4-bromophenyl)acryloyl]dibenzo[b,d]furan-2-yl}-2-propen-1-one](/img/structure/B377023.png)
